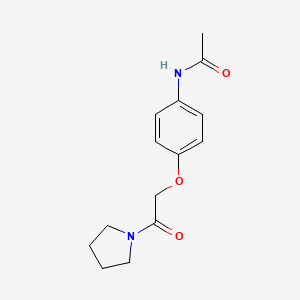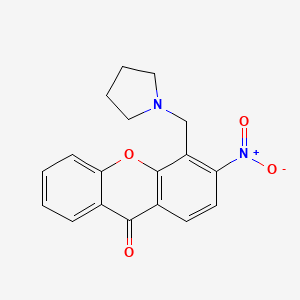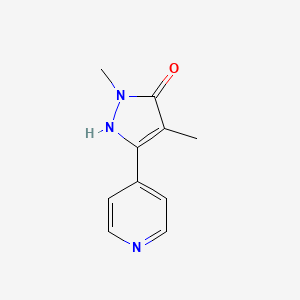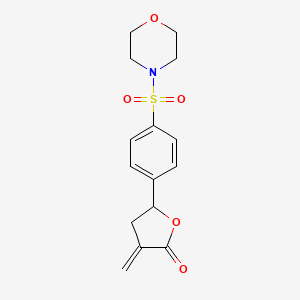![molecular formula C18H21N5O5 B12903210 1-[(4-Methylphenyl)methyl]guanosine CAS No. 88158-18-3](/img/structure/B12903210.png)
1-[(4-Methylphenyl)methyl]guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-(4-methylbenzyl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a methylbenzyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-(4-methylbenzyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the tetrahydrofuran ring and the methylbenzyl group. Common reagents used in these reactions include nucleophiles, electrophiles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as enzymes and nucleic acids. Its purine base structure suggests it could play a role in nucleotide analog studies.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Purine analogs are known for their antiviral and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with nucleic acid synthesis.
相似化合物的比较
Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that also contains a purine structure.
Uniqueness
What sets 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-(4-methylbenzyl)-1H-purin-6(9H)-one apart is its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.
属性
CAS 编号 |
88158-18-3 |
|---|---|
分子式 |
C18H21N5O5 |
分子量 |
387.4 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(4-methylphenyl)methyl]purin-6-one |
InChI |
InChI=1S/C18H21N5O5/c1-9-2-4-10(5-3-9)6-22-16(27)12-15(21-18(22)19)23(8-20-12)17-14(26)13(25)11(7-24)28-17/h2-5,8,11,13-14,17,24-26H,6-7H2,1H3,(H2,19,21)/t11-,13-,14-,17-/m1/s1 |
InChI 键 |
IKUBEBCQIWPJIM-LSCFUAHRSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C2N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
规范 SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C2N)N(C=N3)C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)
![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)




![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)

![3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12903192.png)


